molecular formula C5H6BrN B13474526 4-Bromo-3-methylbut-2-enenitrile

4-Bromo-3-methylbut-2-enenitrile

Cat. No.: B13474526
M. Wt: 160.01 g/mol
InChI Key: UBWBTBRGJMOZOT-GORDUTHDSA-N
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Description

4-Bromo-3-methylbut-2-enenitrile is an organic compound with the molecular formula C₅H₆BrN. It is a nitrile derivative characterized by the presence of a bromine atom and a methyl group attached to a but-2-enenitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-methylbut-2-enenitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbut-2-enenitrile. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reactant concentrations, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylbut-2-enenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Addition: Formation of halogenated or hydrogenated products.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-Bromo-3-methylbut-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylbut-2-enenitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In reduction reactions, the nitrile group is converted to an amine via the transfer of electrons from the reducing agent to the nitrile carbon, followed by protonation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methylbut-2-enenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C5H6BrN

Molecular Weight

160.01 g/mol

IUPAC Name

(E)-4-bromo-3-methylbut-2-enenitrile

InChI

InChI=1S/C5H6BrN/c1-5(4-6)2-3-7/h2H,4H2,1H3/b5-2+

InChI Key

UBWBTBRGJMOZOT-GORDUTHDSA-N

Isomeric SMILES

C/C(=C\C#N)/CBr

Canonical SMILES

CC(=CC#N)CBr

Origin of Product

United States

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